4-Isopropylbicyclophosphate 4-Isopropylbicyclophosphate It is a non-competitive GABA antagonist and a potent convulsant by causing epileptoform seizures. Organophosphorous compound, synthetic
(IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.2 nM.
(IC50) for the inhibition of [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 μM; (Ticku M.);
(IC50) for the inhibition of [35S]-tert. butyl-thionebicyclophosphate binding with human brain membranes: 480 nM. (Casida J.E.);
experiments with [3H]-labeled GABA-competitive ligands (muscimol, flunitrazepam) showed no influence of Isobicyphat up to 10 μM.
ISOBICYPHAT(cas 51052-72-3) is a non-competitive GABA antagonist and a potent convulsant by causing epileptoform seizures. Organophosphorous compound,synthetic (IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.2 nM. (IC50) for the inhibition of [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 μM; (Ticku M.); (IC50) for the inhibition of [35S]-tert. butyl-thionebicyclophosphate binding with human brain membranes: 480 nM. (Casida J.E.); experiments with [3H]-labeled GABA-competitive ligands (muscimol, flunitrazepam) showed no influence of Isobicyphat up to 10 μM.
Brand Name: Vulcanchem
CAS No.: 51052-72-3
VCID: VC20773675
InChI: InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3
SMILES: CC(C)C12COP(=O)(OC1)OC2
Molecular Formula: C7H13O4P
Molecular Weight: 192.15 g/mol

4-Isopropylbicyclophosphate

CAS No.: 51052-72-3

Cat. No.: VC20773675

Molecular Formula: C7H13O4P

Molecular Weight: 192.15 g/mol

Purity: 95 % (NMR)

* For research use only. Not for human or veterinary use.

4-Isopropylbicyclophosphate - 51052-72-3

Description It is a non-competitive GABA antagonist and a potent convulsant by causing epileptoform seizures. Organophosphorous compound, synthetic
(IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.2 nM.
(IC50) for the inhibition of [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 μM; (Ticku M.);
(IC50) for the inhibition of [35S]-tert. butyl-thionebicyclophosphate binding with human brain membranes: 480 nM. (Casida J.E.);
experiments with [3H]-labeled GABA-competitive ligands (muscimol, flunitrazepam) showed no influence of Isobicyphat up to 10 μM.
ISOBICYPHAT(cas 51052-72-3) is a non-competitive GABA antagonist and a potent convulsant by causing epileptoform seizures. Organophosphorous compound,synthetic (IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.2 nM. (IC50) for the inhibition of [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 μM; (Ticku M.); (IC50) for the inhibition of [35S]-tert. butyl-thionebicyclophosphate binding with human brain membranes: 480 nM. (Casida J.E.); experiments with [3H]-labeled GABA-competitive ligands (muscimol, flunitrazepam) showed no influence of Isobicyphat up to 10 μM.
CAS No. 51052-72-3
Molecular Formula C7H13O4P
Molecular Weight 192.15 g/mol
IUPAC Name 4-propan-2-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Standard InChI InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3
Standard InChI Key CIEZMYRJRCLYNF-UHFFFAOYSA-N
SMILES CC(C)C12COP(=O)(OC1)OC2
Canonical SMILES CC(C)C12COP(=O)(OC1)OC2

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